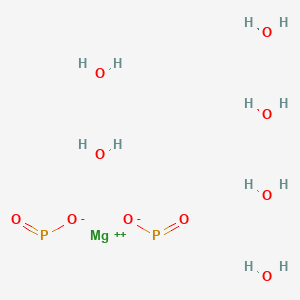

Hipofosfito de magnesio 6-hidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

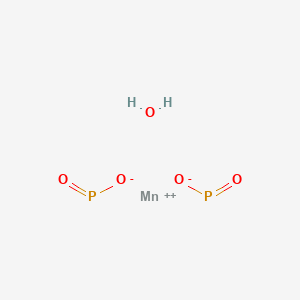

Magnesium hypophosphite 6-hydrate, also known as magnesium phosphinate hexahydrate, is an inorganic compound with the chemical formula Mg(H₂PO₂)₂·6H₂O. It is a colorless crystalline solid that is soluble in water. This compound is primarily used as a reducing agent and catalyst in various chemical reactions .

Aplicaciones Científicas De Investigación

Magnesium hypophosphite 6-hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reducing agent and catalyst in organic synthesis.

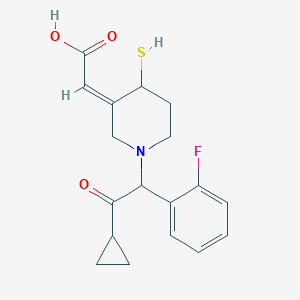

Biology: Investigated for its potential in drug delivery systems and protein adsorption.

Medicine: Explored for its biocompatibility and biodegradability in biomedical applications.

Industry: Utilized as an additive in rubber compounds and polymeric matrices

Mecanismo De Acción

Target of Action

Magnesium hypophosphite 6-hydrate is a chemical compound that is used to produce polymeric matrices . It primarily targets hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These then react with calcium stearate to form the desired polymer .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These products then react with calcium stearate to form the desired polymer .

Biochemical Pathways

Magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Pharmacokinetics

It is known that magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . In humans, less than 1% of total body magnesium is found in serum and red blood cells . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) .

Result of Action

The result of the action of magnesium hypophosphite 6-hydrate is the formation of a desired polymer when it reacts with hydrochloric acid, a hydroxyl group, and calcium stearate . This polymer formation is a key aspect of its use in producing polymeric matrices .

Action Environment

The action of magnesium hypophosphite 6-hydrate is influenced by environmental factors. It has been shown to be stable in the presence of water vapor and metal hydroxides . It should be stored at a temperature between 10°c and 25°c . It is also important to note that it gradually loses its crystalline water when exposed to air .

Análisis Bioquímico

. . .

Biochemical Properties

Magnesium hypophosphite 6-hydrate plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a reducing agent in organic synthesis reactions

Cellular Effects

Magnesium, a component of this compound, is known to play a pivotal role in diverse immune responses by participating in multiple mechanisms . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .

Molecular Mechanism

It is known to act as a reducing agent in chemical reactions

Temporal Effects in Laboratory Settings

Magnesium hypophosphite 6-hydrate is stable in the presence of water vapor and metal hydroxides . Over time, it gradually loses its crystalline water when exposed to air

Metabolic Pathways

Magnesium, a component of this compound, is known to be involved in more than 300 enzymatic reactions, including those related to the transfer of phosphate groups, all reactions that require ATP, and every step related to the replication and transcription of DNA and the translation of mRNA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium hypophosphite 6-hydrate can be synthesized through the reaction of magnesium salts with hypophosphorous acid. One common method involves gradually adding hypophosphorous acid to a solution containing magnesium hydroxide. The reaction is typically carried out under stirring and heating conditions to facilitate the formation of the desired product. The resulting precipitate is then separated by centrifugation, washed, and dried to obtain magnesium hypophosphite 6-hydrate .

Industrial Production Methods

In industrial settings, the production of magnesium hypophosphite 6-hydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in the production process .

Análisis De Reacciones Químicas

Types of Reactions

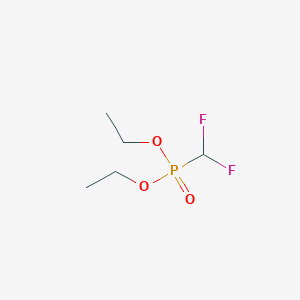

Magnesium hypophosphite 6-hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized by oxygen to form magnesium phosphate.

Reduction: It acts as a reducing agent in organic synthesis.

Substitution: It can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure conditions.

Reduction: Organic substrates in the presence of magnesium hypophosphite 6-hydrate as a reducing agent.

Substitution: Various nucleophiles or electrophiles depending on the desired reaction.

Major Products Formed

Oxidation: Magnesium phosphate.

Reduction: Reduced organic compounds.

Substitution: Substituted organic or inorganic compounds.

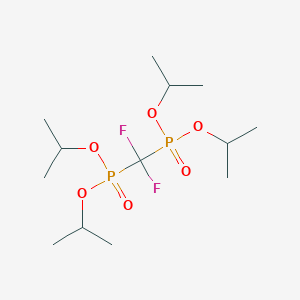

Comparación Con Compuestos Similares

Similar Compounds

- Aluminum hypophosphite (Al(H₂PO₂)₃)

- Cerium hypophosphite (Ce(H₂PO₂)₃)

- Calcium hypophosphite (Ca(H₂PO₂)₂)

Uniqueness

Magnesium hypophosphite 6-hydrate is unique due to its high solubility in water and its ability to act as a reducing agent in a wide range of chemical reactions. Compared to other hypophosphite compounds, it offers better biocompatibility and biodegradability, making it suitable for biomedical applications .

Propiedades

InChI |

InChI=1S/Mg.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZZKPVVDQKDC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)

![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)